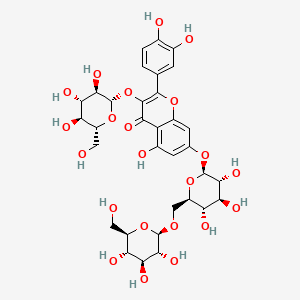

Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside est un glycoside de flavonoïde dérivé de la quercétine. Elle est connue pour sa présence dans diverses plantes et ses bienfaits potentiels pour la santé. Ce composé est caractérisé par sa structure complexe, qui comprend la quercétine liée aux parties glucoside et gentiobioside .

Applications De Recherche Scientifique

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.

Biology: The compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Research focuses on its potential therapeutic effects in treating various diseases, including cardiovascular diseases and cancer.

Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits

Mécanisme D'action

Le mécanisme d’action de la quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside implique son interaction avec diverses cibles et voies moléculaires :

Activité antioxydante : Le composé capte les radicaux libres et réduit le stress oxydatif.

Effets anti-inflammatoires : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires.

Propriétés anticancéreuses : Le composé induit l’apoptose et inhibe la prolifération des cellules cancéreuses en modulant les voies de signalisation

Analyse Biochimique

Biochemical Properties

Quercetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a substrate for a versatile glucosyltransferase enzyme, which converts quercetin to five monoglucosylated and one diglucosylated products . This enzyme, identified from Beauveria bassiana ATCC 7159, is flexible and can glycosylate a variety of substrates . The activity of this enzyme is stimulated by Ca 2+, Mg 2+, and Mn 2+, but inhibited by Zn 2+ .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside implique généralement la glycosylation de la quercétine. Ce processus peut être réalisé par des méthodes enzymatiques ou chimiques. La glycosylation enzymatique utilise des glycosyltransférases pour fixer le glucose et le gentiobioside à la quercétine dans des conditions douces. La glycosylation chimique, en revanche, implique l’utilisation de donneurs de glycosyle et de catalyseurs pour faciliter la réaction .

Méthodes de production industrielle : La production industrielle de la quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside repose souvent sur des approches biotechnologiques. La fermentation microbienne et les cultures de cellules végétales sont utilisées pour produire ce composé en grandes quantités. Ces méthodes sont préférées en raison de leur efficacité et de leur durabilité .

Analyse Des Réactions Chimiques

Types de réactions : La quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, ce qui affecte son activité biologique.

Substitution : Les réactions de substitution peuvent modifier les parties glycoside, conduisant à différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des catalyseurs comme les acides ou les bases sont utilisés pour faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside .

4. Applications de la recherche scientifique

La quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides complexes.

Biologie : Le composé est étudié pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses.

Médecine : La recherche se concentre sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment les maladies cardiovasculaires et le cancer.

Industrie : Elle est utilisée dans le développement de nutraceutiques et d’aliments fonctionnels en raison de ses bienfaits pour la santé

Comparaison Avec Des Composés Similaires

La quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside est unique en raison de son motif de glycosylation spécifique. Les composés similaires comprennent :

Quercétine : La forme aglycone sans glycosylation.

Quercétine-3-O-glucoside : Un glycoside plus simple avec une seule partie glucoside.

Quercétine-7-O-gentiobioside : Un autre glycoside avec un motif de glycosylation différent

Ces composés partagent certaines activités biologiques mais diffèrent en termes de solubilité, de stabilité et de biodisponibilité, ce qui rend la quercétine-3-O-β-D-glucoside-7-O-β-D-gentiobioside unique dans ses applications et ses effets .

Activité Biologique

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonoid glycoside that exhibits a range of biological activities. This compound, derived from various plant sources, has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

- Molecular Formula : C33H40O22

- Molecular Weight : 788.657 g/mol

- CAS Number : 60778-02-1

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 1189.6 ± 65.0 °C at 760 mmHg

- Flash Point : 371.7 ± 27.8 °C

Biological Activities

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside has been studied for various biological activities:

1. Antioxidant Activity

Quercetin glycosides are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies show that quercetin glycosides can downregulate NF-kB signaling pathways, which are crucial in the inflammatory response .

3. Anti-cancer Potential

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits anti-cancer properties through multiple mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Suppression of metastasis .

In a study involving human breast cancer cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis via the mitochondrial pathway .

4. Cardiovascular Benefits

This flavonoid has been linked to cardiovascular health by improving endothelial function and reducing blood pressure. It promotes vasodilation through nitric oxide (NO) production and inhibits platelet aggregation .

5. Antimicrobial Activity

Quercetin glycosides have shown antimicrobial effects against various pathogens, including bacteria and viruses. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibit antiviral activity against influenza virus .

Case Study 1: Anti-cancer Effects

A clinical trial investigated the effects of quercetin glycosides on patients with stage IIIB colon cancer. Participants receiving quercetin supplements showed a marked decrease in tumor markers and improved quality of life compared to the control group .

Case Study 2: Cardiovascular Health

In a randomized controlled trial involving hypertensive patients, supplementation with quercetin resulted in significant reductions in systolic and diastolic blood pressure, alongside improvements in endothelial function measured by flow-mediated dilation .

Research Findings Summary

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMUSRYWYUQIK-GZIDCZEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.